molecular formula C14H11N3OS B5226609 N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide

N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide

Cat. No.: B5226609
M. Wt: 269.32 g/mol
InChI Key: LUECCOZPHQMILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide, also known as MN-64, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. MN-64 belongs to the class of benzothiazole-based compounds and has shown promising results in inhibiting the growth of cancer cells.

Mechanism of Action

N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide inhibits the activity of CK2 by binding to its catalytic subunit. CK2 is a serine/threonine protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. CK2 is overexpressed in many cancer types, making it an attractive target for cancer therapy. This compound has been shown to selectively inhibit CK2 activity, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the phosphorylation of various proteins involved in cell growth and survival. This compound has also been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in various cellular processes, including inflammation and immune response. This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized in large quantities. This compound has been shown to have low toxicity in normal cells, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. It has poor solubility in water, making it difficult to use in some assays. This compound also has low bioavailability, making it difficult to use in animal studies.

Future Directions

N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Further research is needed to optimize the synthesis method, improve the solubility and bioavailability, and develop more effective delivery methods. This compound also has potential for use in combination therapy with other cancer drugs. The mechanism of action of this compound needs to be further elucidated to identify its downstream targets and signaling pathways. This compound has potential for use in other diseases, such as inflammation and autoimmune disorders, which need to be explored in future studies.
Conclusion
This compound is a promising small molecule inhibitor that has shown potential for use in cancer therapy. It inhibits the activity of CK2, leading to the inhibition of cancer cell growth and induction of apoptosis. This compound has several advantages for lab experiments, including easy synthesis and low toxicity in normal cells. However, this compound has some limitations, including poor solubility and low bioavailability. Future research is needed to optimize the synthesis method, improve the solubility and bioavailability, and develop more effective delivery methods. This compound has potential for use in combination therapy with other cancer drugs and in other diseases, such as inflammation and autoimmune disorders.

Synthesis Methods

N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide can be synthesized by reacting 4-methyl-2-aminobenzenethiol with isonicotinic acid in the presence of acetic anhydride and sulfuric acid. The reaction yields this compound as a yellow solid with a purity of over 95%. The synthesis method has been optimized to produce this compound in large quantities, making it suitable for further research and development.

Scientific Research Applications

N-(4-methyl-1,3-benzothiazol-2-yl)isonicotinamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. The mechanism of action of this compound involves the inhibition of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival.

Properties

IUPAC Name

N-(4-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-3-2-4-11-12(9)16-14(19-11)17-13(18)10-5-7-15-8-6-10/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUECCOZPHQMILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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